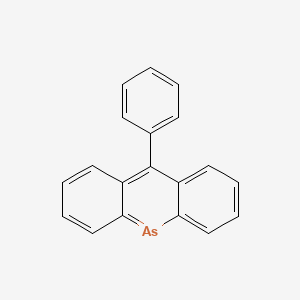

Acridarsine,10-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acridarsine,10-phenyl- is a biochemcial.

Aplicaciones Científicas De Investigación

DNA Interaction and Photocatalytic Oxidation

- Spectrofluorometric DNA Determination : 10-phenyl-acridone, an acridine derivative, demonstrates strong fluorescence and interacts with DNA. This interaction quenches fluorescence, suggesting an intercalative interaction between the compound and DNA, valuable for DNA analysis (Yao Hong & Zhuang Hui-sheng, 2005).

- Photocatalytic Activity : 9-Phenyl-10-methylacridium acts as a photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, indicating its potential in photochemical applications (K. Ohkubo, Kyou Suga, & S. Fukuzumi, 2006).

Chemiluminescence and Synthesis

- Chemiluminescence in Acridinium Esters : Various acridinium ester derivatives, including those with phenyl moieties, exhibit strong chemiluminescence. These properties are useful in detecting substances like hydrogen peroxide and glucose (Manabu Nakazono et al., 2017).

Anticancer Activity

- Anticancer Potential : Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, which include 10-phenyl-acridine structures, show promising anticancer activity against specific cancer cell lines, suggesting their potential in cancer therapy (P. Gobinath et al., 2020).

Mitochondrial Interaction

- Mitochondrial Targeting : 10N-nonyl acridine orange, a derivative of acridine, effectively targets mitochondria by binding to specific phospholipids like cardiolipin, useful in cellular and molecular studies (J. Petit et al., 1992).

Molecular Docking and DNA Binding Studies

- DNA Binding and Topoisomerase Inhibition : 9-Phenyl acridine shows potential as a chemotherapeutic agent, with molecular docking studies indicating its inhibition of topoisomerase I. It exhibits unique binding characteristics with DNA, relevant in drug development (R. Ghosh et al., 2010).

Crystal Lattice Energetics

- Crystal Lattice Studies : Research on phenyl acridine-9-carboxylates and their derivatives provides insights into their melting points, volatilization temperatures, and crystal lattice energies, essential for understanding their physical properties (K. Krzymiński et al., 2010).

OLED Applications

- Use in OLEDs : Compounds like 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine demonstrate potential in enhancing the efficiency and lifespan of blue phosphorescent organic light-emitting diodes, indicating their application in electronic devices (Jeong-A Seo et al., 2015).

Propiedades

Número CAS |

28660-45-9 |

|---|---|

Nombre del producto |

Acridarsine,10-phenyl- |

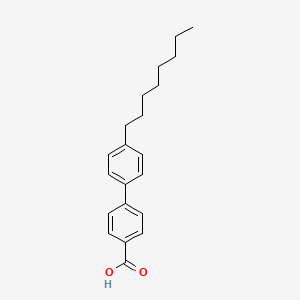

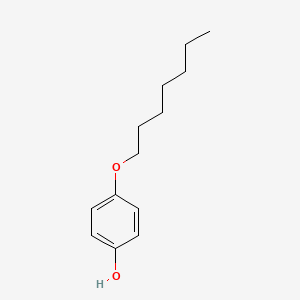

Fórmula molecular |

C19H13As |

Peso molecular |

316.2 g/mol |

Nombre IUPAC |

10-phenylacridarsine |

InChI |

InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |

Clave InChI |

YDRNCDWYRCHVQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |

Apariencia |

Solid powder |

Otros números CAS |

28660-45-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acridarsine,10-phenyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)